molecular formula C21H35NSn B13991230 Tributyl-(6-but-1-ynylpyridin-3-yl)stannane

Tributyl-(6-but-1-ynylpyridin-3-yl)stannane

Cat. No.: B13991230
M. Wt: 420.2 g/mol
InChI Key: KLUHUDCUGJYIMI-UHFFFAOYSA-N
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Description

Tributyl-(6-but-1-ynylpyridin-3-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 6-but-1-ynylpyridin-3-yl group. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and as intermediates in the formation of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl-(6-but-1-ynylpyridin-3-yl)stannane can be synthesized through the reaction of 6-but-1-ynylpyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an inert atmosphere, such as argon or nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of organotin compounds often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Tributyl-(6-but-1-ynylpyridin-3-yl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Tributyl-(6-but-1-ynylpyridin-3-yl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as an intermediate in the formation of complex organic molecules.

    Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of tributyl-(6-but-1-ynylpyridin-3-yl)stannane involves the formation of tin-centered radicals, which can participate in various radical reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new carbon-tin bonds. The compound’s reactivity is influenced by the electronic properties of the pyridinyl and but-1-ynyl groups, which can stabilize the tin-centered radicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl-(6-but-1-ynylpyridin-3-yl)stannane is unique due to the presence of the 6-but-1-ynylpyridin-3-yl group, which imparts specific electronic and steric properties that influence its reactivity and applications. This makes it a valuable reagent in organic synthesis and a subject of interest in various fields of scientific research .

Properties

Molecular Formula

C21H35NSn

Molecular Weight

420.2 g/mol

IUPAC Name

tributyl-(6-but-1-ynylpyridin-3-yl)stannane

InChI

InChI=1S/C9H8N.3C4H9.Sn/c1-2-3-6-9-7-4-5-8-10-9;3*1-3-4-2;/h4,7-8H,2H2,1H3;3*1,3-4H2,2H3;

InChI Key

KLUHUDCUGJYIMI-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C#CCC

Origin of Product

United States

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